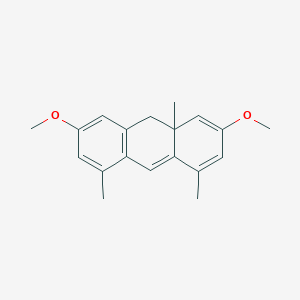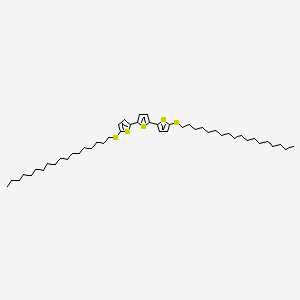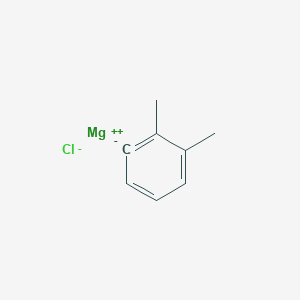![molecular formula C62H58O7 B14249537 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 364358-07-6](/img/structure/B14249537.png)
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenoxy group with five ethynyl-linked 4-methoxyphenyl groups and an undecanol chain, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves multiple steps, starting with the preparation of the core phenoxy structure. The synthetic route typically includes:
Formation of the Phenoxy Core: The phenoxy core is synthesized through a series of reactions involving phenol derivatives and ethynyl groups.
Attachment of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are attached to the phenoxy core via ethynyl linkages using palladium-catalyzed coupling reactions.
Addition of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the phenoxy core, typically through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves interactions with molecular targets such as enzymes and receptors. The ethynyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl 4-(undecyloxy)benzoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl undec-10-enoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl octanoate
Uniqueness
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
364358-07-6 |
|---|---|
Formule moléculaire |
C62H58O7 |
Poids moléculaire |
915.1 g/mol |
Nom IUPAC |
11-[2,3,4,5,6-pentakis[2-(4-methoxyphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C62H58O7/c1-64-52-30-15-47(16-31-52)25-40-57-58(41-26-48-17-32-53(65-2)33-18-48)60(43-28-50-21-36-55(67-4)37-22-50)62(69-46-14-12-10-8-6-7-9-11-13-45-63)61(44-29-51-23-38-56(68-5)39-24-51)59(57)42-27-49-19-34-54(66-3)35-20-49/h15-24,30-39,63H,6-14,45-46H2,1-5H3 |
Clé InChI |
WOISGADVUVZPEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OC)C#CC4=CC=C(C=C4)OC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)OC)C#CC6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)

![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)

![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
